molecular formula C14H16O3 B1670604 Dihydrokavain CAS No. 587-63-3

Dihydrokavain

Cat. No.: B1670604
CAS No.: 587-63-3
M. Wt: 232.27 g/mol
InChI Key: VOOYTQRREPYRIW-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Dihydrokavain, one of the six major kavalactones found in the kava plant, primarily targets the γ-Aminobutyric acid type A receptors (GABA A Rs) in the brain . GABA A Rs are key inhibitory neurotransmitters in the central nervous system, playing a crucial role in reducing neuronal excitability .

Mode of Action

This compound interacts with GABA A Rs, enhancing their function . The compound’s lipophilic nature allows it to remain in the lipid membrane, potentially influencing a variety of cell surface receptors . This influence may include an ability to increase the number of GABA binding sites rather than to change an affinity to bind GABA directly .

Biochemical Pathways

This compound’s interaction with GABA A Rs leads to enhanced inhibitory neurotransmission, reducing neuronal excitability . This modulation of GABAergic neurotransmission is thought to contribute significantly to the anxiolytic effects of kava . Additionally, this compound may also interact with other neurotransmitter systems, including the dopaminergic and glutamatergic systems .

Pharmacokinetics

The lipophilic nature of kavalactones, including this compound, suggests they may have good bioavailability and can cross the blood-brain barrier

Result of Action

The enhancement of GABA A Rs by this compound results in anxiolytic effects, contributing significantly to the calming effects of kava . It has been suggested that this compound may also have some fungicidal activity . An analogue of the molecule was also shown to improve glycemic control by modulating AMPK target genes expression in fruit flies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the extraction method and the part of the kava plant used can affect the concentration of this compound and other kavalactones . Furthermore, individual differences in metabolism and the presence of other compounds can also influence the efficacy and stability of this compound .

Biochemical Analysis

Biochemical Properties

Dihydrokavain, like kavain, enhances GABAergic neurotransmission and produces anxiolytic and sedative effects . Additionally, this compound has been reported to possess anti-inflammatory properties, suggesting potential benefits in inflammatory conditions such as arthritis and inflammatory bowel disease .

Cellular Effects

This compound appears to contribute significantly to the anxiolytic effects of kava, based on a study in chicks . It bears some structural similarity to the strobilurins and has some fungicidal activity . An analogue of the molecule was also shown to improve glycemic control by modulating AMPK target genes expression in fruit flies .

Molecular Mechanism

It is known that this compound, like kavain, enhances GABAergic neurotransmission, which could explain its anxiolytic and sedative effects .

Temporal Effects in Laboratory Settings

It is known that the effects of kava, which contains this compound, can last for several hours .

Dosage Effects in Animal Models

It is known that kava, which contains this compound, has been used in various doses in animal studies to investigate its anxiolytic effects .

Metabolic Pathways

It is known that kavain, a compound similar to this compound, is quickly metabolised via the first pass effect .

Transport and Distribution

It is known that kava root extract’s chemistry, absorption, distribution, metabolism and excretion (ADME) have been studied .

Subcellular Localization

It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope and polarization .

Chemical Reactions Analysis

Types of Reactions: Dihydrokavain undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Can be achieved using reducing agents such as sodium borohydride.

    Substitution: Often involves halogenation reactions using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include hydroxylated derivatives and halogenated compounds .

Scientific Research Applications

Dihydrokavain has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Kavain
  • Methysticin
  • Dihydromethysticin
  • Yangonin
  • Desmethoxyyangonin

Dihydrokavain’s unique structural features and pharmacological profile make it a compound of significant interest in both scientific research and industrial applications.

Properties

IUPAC Name

(2S)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOYTQRREPYRIW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(C1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)O[C@H](C1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8033433
Record name Dihydrokavain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8033433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587-63-3
Record name Dihydrokavain
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=587-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrokawain
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrokavain
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dihydrokavain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8033433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROKAWAIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW8ZGW9XRZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydrokavain
Reactant of Route 2
Reactant of Route 2
Dihydrokavain
Reactant of Route 3
Dihydrokavain
Reactant of Route 4
Reactant of Route 4
Dihydrokavain
Reactant of Route 5
Reactant of Route 5
Dihydrokavain
Reactant of Route 6
Dihydrokavain

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.